Piridicillin
Description
Piridicillin is a semi-synthetic penicillin-class antibiotic, chemically derived from 6-aminopenicillanic acid (6-APA) and structurally modified to enhance its antibacterial spectrum and stability . It is synthesized via the active ester method, involving dicyclohexylcarbodiimide (DCC) and γ-hydroxysuccinimide (HOSu) to condense amoxicillin with a pyridine-containing side chain . This modification confers broad-spectrum activity against both Gram-positive and Gram-negative bacteria, distinguishing it from earlier penicillins like ampicillin. This compound’s molecular formula is C₁₆H₁₈N₃O₅S, with a molecular weight of 364.4 g/mol .
Properties
CAS No. |
69414-41-1 |
|---|---|
Molecular Formula |
C32H35N5O11S2 |
Molecular Weight |
729.8 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-[[6-[4-[bis(2-hydroxyethyl)sulfamoyl]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C32H35N5O11S2/c1-32(2)25(31(45)46)37-29(44)24(30(37)49-32)35-28(43)23(18-3-7-19(40)8-4-18)34-27(42)21-11-12-22(33-26(21)41)17-5-9-20(10-6-17)50(47,48)36(13-15-38)14-16-39/h3-12,23-25,30,38-40H,13-16H2,1-2H3,(H,33,41)(H,34,42)(H,35,43)(H,45,46)/t23-,24-,25+,30-/m1/s1 |
InChI Key |
NAALWFYYHHJEFQ-ZASNTINBSA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C4=CC=C(NC4=O)C5=CC=C(C=C5)S(=O)(=O)N(CCO)CCO)C(=O)O)C |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)C4=CC=C(NC4=O)C5=CC=C(C=C5)S(=O)(=O)N(CCO)CCO)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C4=CC=C(NC4=O)C5=CC=C(C=C5)S(=O)(=O)N(CCO)CCO)C(=O)O)C |
Other CAS No. |
69414-41-1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of involves chemical modifications of natural penicillin precursors. Specific synthetic routes may vary, but they typically start from 6-aminopenicillanic acid (6-APA).
Reaction Conditions: These reactions often include acylation of 6-APA with a suitable acid chloride or anhydride.
Industrial Production: Industrial production methods involve large-scale fermentation of penicillin-producing strains (such as ) followed by extraction and purification.
Chemical Reactions Analysis
Types of Reactions: undergoes various reactions, including acylation, hydrolysis, and ring-opening reactions.
Common Reagents and Conditions: Acylation reactions use acid chlorides or anhydrides. Hydrolysis occurs under basic conditions.
Major Products: The major product is , which retains the penicillin core structure.
Scientific Research Applications
Chemistry: serves as a valuable tool for studying antibiotic resistance mechanisms and penicillin derivatives.
Biology: Researchers explore its impact on bacterial cell walls and resistance mechanisms.
Medicine: is used clinically to treat bacterial infections.
Industry: It contributes to the development of new antibiotics and antimicrobial agents.
Mechanism of Action
Targets: primarily targets bacterial cell wall synthesis by inhibiting transpeptidase enzymes (penicillin-binding proteins).
Pathways: It disrupts peptidoglycan cross-linking, leading to cell lysis and bacterial death.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Penicillins
Molecular Structure and Key Modifications
Piridicillin’s side chain incorporates a pyridine ring, which enhances β-lactamase resistance and expands its Gram-negative coverage compared to amoxicillin. Below is a comparative analysis of this compound and related compounds:
| Compound | Molecular Structure | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|
| This compound | C₁₆H₁₈N₃O₅S | 364.4 | Pyridine-containing side chain |
| Amoxicillin | C₁₆H₁₉N₃O₅S | 365.4 | Hydroxyphenyl side chain |
| Ampicillin | C₁₆H₁₉N₃O₄S | 349.4 | Phenylglycine side chain |
| Piperacillin | C₂₃H₂₇N₅O₇S | 517.6 | Ureido group + piperazine ring |
| Mecillinam | C₁₅H₂₃N₃O₃S | 325.4 | Amidino side chain (targets Gram-negative) |
Sources :
Spectrum of Activity
- This compound: Broad-spectrum; effective against Streptococcus spp., Haemophilus influenzae, and E. coli. Limited activity against Pseudomonas aeruginosa .
- Amoxicillin : Similar Gram-positive coverage but weaker against β-lactamase-producing strains.
- Piperacillin : Enhanced anti-pseudomonal activity due to ureido group.
- Mecillinam : Narrow-spectrum; targets Gram-negative bacteria (e.g., Enterobacteriaceae) via PBP-2 binding .
Pharmacokinetic and Clinical Comparisons
Pharmacokinetic Parameters
| Parameter | This compound | Amoxicillin | Piperacillin | Mecillinam |
|---|---|---|---|---|
| Bioavailability | ~50% (oral) | 95% (oral) | <10% (oral) | 40% (oral) |
| Half-life (t₁/₂) | 1.2–1.5 h | 1–1.3 h | 0.8–1.2 h | 1.5–2 h |
| Protein Binding | 20–25% | 17–20% | 30–40% | 50–60% |
Notes: this compound’s moderate bioavailability and short half-life necessitate twice-daily dosing. Piperacillin is typically administered intravenously due to poor oral absorption .
Clinical Indications
- This compound : Respiratory tract infections, urinary tract infections (UTIs), and skin infections.
- Piperacillin : Hospital-acquired pneumonia, sepsis (often combined with β-lactamase inhibitors).
- Mecillinam : Uncomplicated UTIs caused by Gram-negative pathogens.
Research Findings and Resistance Profiles
- β-Lactamase Stability : this compound’s pyridine side chain reduces susceptibility to hydrolysis by TEM-1 and SHV-1 β-lactamases compared to ampicillin .
- Resistance Trends : Overuse of this compound in clinical settings has led to increased resistance in E. coli strains (up to 30% in Asia) .
- Synergistic Combinations : Like piperacillin-tazobactam, this compound may benefit from β-lactamase inhibitor adjuvants to combat resistant strains.
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